The compound can be synthesized through several chemical routes, which typically involve cyclopropanation reactions, the introduction of difluoromethyl groups, and the formation of the thiazole ring. The synthesis often utilizes specialized reagents and reaction conditions to achieve the desired product yield and purity.
5-Cyclopropyl-2-(difluoromethyl)-1,3-thiazole belongs to the class of thiazoles, which are five-membered heterocycles containing sulfur and nitrogen atoms. This compound can be classified further based on its functional groups and substituents, which influence its reactivity and interaction with biological systems.
The synthesis of 5-Cyclopropyl-2-(difluoromethyl)-1,3-thiazole generally involves several key steps:
The synthetic routes are optimized for yield and purity, often employing techniques such as refluxing in suitable solvents (e.g., dimethylformamide) and using bases to facilitate reactions. Reaction conditions are meticulously controlled to minimize side reactions and maximize product formation.
5-Cyclopropyl-2-(difluoromethyl)-1,3-thiazole has a molecular formula of and a molecular weight of 175.20 g/mol. The structure features a thiazole ring with a cyclopropyl group at the 5-position and a difluoromethyl group at the 2-position.
The unique arrangement of atoms within this compound contributes to its reactivity and potential applications in various scientific fields.
5-Cyclopropyl-2-(difluoromethyl)-1,3-thiazole can undergo several types of chemical reactions:
The specific conditions for these reactions vary based on the desired outcome but generally involve careful selection of reagents and reaction environments to optimize yields while minimizing by-products.
The mechanism of action for 5-Cyclopropyl-2-(difluoromethyl)-1,3-thiazole primarily involves its interaction with biological targets such as enzymes or receptors. The compound's structural features allow it to fit into active sites of proteins, potentially modulating their activity through:
Data regarding specific interactions are still under investigation, but preliminary studies suggest promising avenues for further research in drug design .
| Property | Value |
|---|---|
| Molecular Formula | C7H7F2NS |
| Molecular Weight | 175.20 g/mol |
| IUPAC Name | 5-cyclopropyl-2-(difluoromethyl)-1,3-thiazole |
| InChI | InChI=1S/C7H7F2NS/c8-6(9)7-10-3-5(11-7)4-1-2-4/h3-4,6H,1-2H2 |
5-Cyclopropyl-2-(difluoromethyl)-1,3-thiazole has several applications across various scientific fields:
CAS No.: 13734-41-3
CAS No.: 56505-80-7
CAS No.: 2134602-45-0
CAS No.: 2647-50-9
CAS No.: 22108-99-2